5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxy group at position 5, a methyl group at position 4, and a p-tolyl group at position 1 The carboxylic acid group is located at position 3 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid and methoxyacetone.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the methoxy or methyl groups can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-methylbiphenyl: Similar in structure but lacks the pyrazole ring.
1,1’-Biphenyl, 4-methyl-: Similar in structure but lacks the methoxy and carboxylic acid groups.
Uniqueness
5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
5-methoxy-4-methyl-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-6-10(7-5-8)15-12(18-3)9(2)11(14-15)13(16)17/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVLNVSHIOPYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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